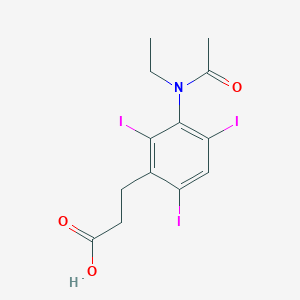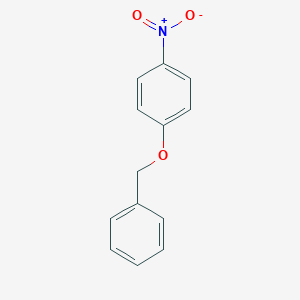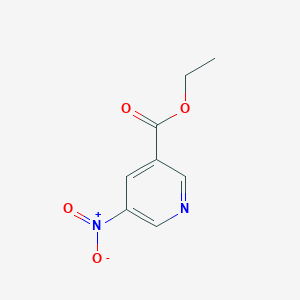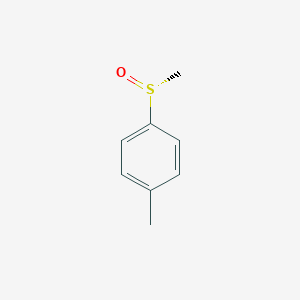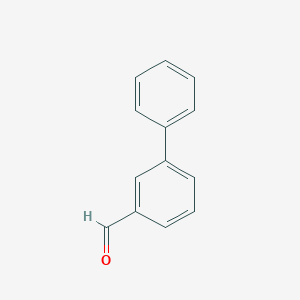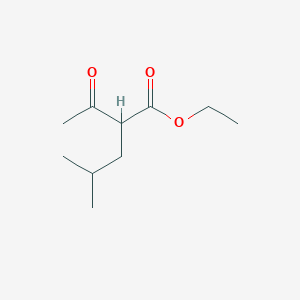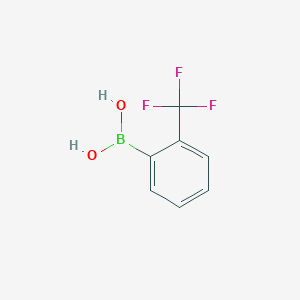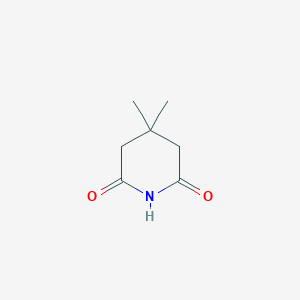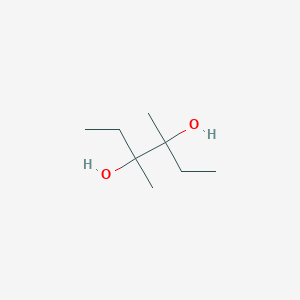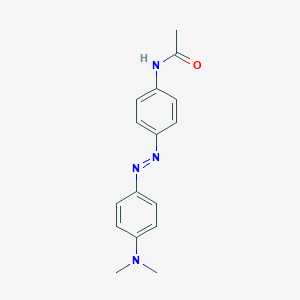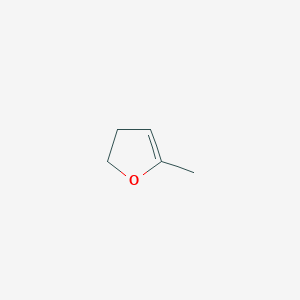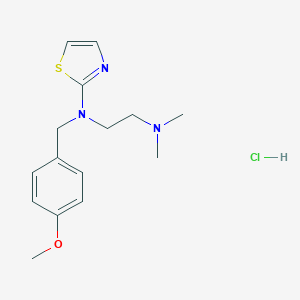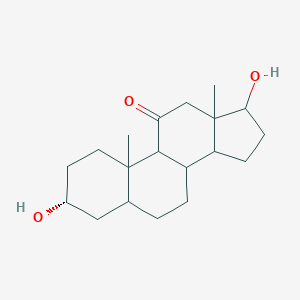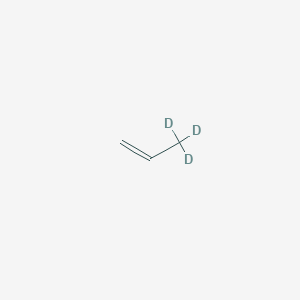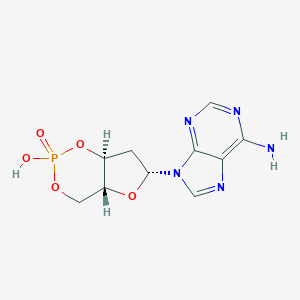
3',5'-Cyclic dAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-Cyclic dAMP, also known as cAMP, is a second messenger molecule that plays a crucial role in various cellular processes. It is synthesized from ATP by adenylyl cyclase and is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation.
Mecanismo De Acción
The mechanism of action of 3',5'-Cyclic dAMP involves the binding of 3',5'-Cyclic dAMP to various intracellular proteins such as PKA (Protein Kinase A) and Epac (Exchange protein directly activated by 3',5'-Cyclic dAMP). The binding of 3',5'-Cyclic dAMP to PKA and Epac leads to the activation of various signaling pathways that regulate various cellular processes such as metabolism, gene expression, and cellular proliferation.
Efectos Bioquímicos Y Fisiológicos
3',5'-Cyclic dAMP has various biochemical and physiological effects. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3',5'-Cyclic dAMP has various advantages and limitations for lab experiments. One of the advantages of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes and signaling pathways, which makes it a valuable tool for studying various cellular processes. One of the limitations of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes, which makes it difficult to isolate the effects of 3',5'-Cyclic dAMP on a specific cellular process.
Direcciones Futuras
There are various future directions for the study of 3',5'-Cyclic dAMP. One of the future directions is to study the role of 3',5'-Cyclic dAMP in various diseases such as cancer and diabetes. Another future direction is to study the role of 3',5'-Cyclic dAMP in various cellular processes such as cell differentiation and apoptosis. Additionally, the development of new tools and techniques for studying 3',5'-Cyclic dAMP signaling pathways will provide new insights into the regulation of various cellular processes.
Conclusion:
In conclusion, 3',5'-Cyclic dAMP plays a crucial role in various cellular processes and signaling pathways. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the role of 3',5'-Cyclic dAMP in various diseases and cellular processes will provide new insights into the regulation of various physiological processes.
Aplicaciones Científicas De Investigación
3',5'-Cyclic dAMP has been extensively studied in various scientific research fields. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA (Protein Kinase A) pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Propiedades
Número CAS |
1157-33-1 |
|---|---|
Nombre del producto |
3',5'-Cyclic dAMP |
Fórmula molecular |
C10H12N5O5P |
Peso molecular |
313.21 g/mol |
Nombre IUPAC |
9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |
InChI |
InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1 |
Clave InChI |
MKMZAENVDZADSW-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
SMILES canónico |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Sinónimos |
2'-deoxy cyclic AMP 3', 5'-cyclic deoxyadenylic acid 3',5'-cyclic-2'-dAMP cyclic d(ApAp) cyclic d(pApA) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



